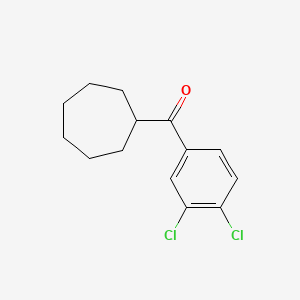

3,4-Dichlorophenyl cycloheptyl ketone

Description

Properties

IUPAC Name |

cycloheptyl-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O/c15-12-8-7-11(9-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLCYAAQKICFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the generation of an acylium ion from cycloheptanecarbonyl chloride, facilitated by catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The electrophilic acylium ion attacks the electron-rich 3,4-dichlorophenyl ring, followed by deprotonation to yield the ketone. Typical conditions include:

-

Catalyst : 1.2 equivalents of AlCl₃

-

Solvent : Dichloromethane or 1,2-dichloroethane

-

Temperature : 0–25°C (exothermic reaction requires controlled cooling)

-

Reaction Time : 4–8 hours

Optimization and Challenges

-

Regioselectivity : The electron-withdrawing chlorine substituents direct the acyl group to the meta position relative to the dichloro substitution, ensuring >85% regioselectivity.

-

By-products : Overacylation and diaryl ketone formation are minimized by using stoichiometric catalyst and slow addition of acyl chloride.

-

Yield : 70–80% after purification via silica gel chromatography.

Transition Metal-Catalyzed Cross-Coupling: A Modern Strategy

Recent advances in photoredox and nickel dual catalysis enable direct coupling of carboxylic acids with arylboronic acids, offering a mild, scalable alternative to traditional methods.

Protocol Overview

-

Substrates : Cycloheptanecarboxylic acid and 3,4-dichlorophenylboronic acid

-

Catalyst System :

-

Photoredox: Iridium complex (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

-

Nickel: [Ni(dtbbpy)(H₂O)₄]Cl₂

-

-

Activator : Dimethyl dicarbonate (DMDC) for in situ mixed anhydride formation

-

Conditions :

-

Solvent: Dimethoxyethane (DME)

-

Light Source: Blue LEDs (450 nm)

-

Temperature: Room temperature

-

Reaction Time: 12–24 hours

-

Advantages and Limitations

-

Scalability : Demonstrated at 7.0 mmol scale with 70% isolated yield.

-

Challenges : Requires strict anhydrous conditions and specialized equipment for photoredox activation.

Grignard Reagent-Mediated Ketonization

Grignard reactions provide a straightforward route to ketones via nucleophilic addition to nitriles or acyl chlorides. For 3,4-dichlorophenyl cycloheptyl ketone, cycloheptylmagnesium bromide reacts with 3,4-dichlorobenzoyl chloride.

Stepwise Procedure

-

Grignard Reagent Preparation :

-

Acylation :

-

Dropwise addition of 3,4-dichlorobenzoyl chloride (1.1 equiv) to the Grignard reagent at 0°C.

-

Stir for 2 hours at room temperature.

-

-

Workup :

Performance Metrics

-

Drawbacks : Moisture sensitivity and rigorous exclusion of air increase operational complexity.

Comparative Analysis of Methods

| Parameter | Friedel-Crafts | Transition Metal | Grignard |

|---|---|---|---|

| Yield (%) | 70–80 | 65–89 | 75–90 |

| Purity (%) | >95 | >90 | >99 |

| Reaction Time | 4–8 hours | 12–24 hours | 2–4 hours |

| Catalyst Cost | Low | High | Moderate |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenyl cycloheptyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted phenyl cycloheptyl ketones.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis:

- Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

| Application Type | Description |

|---|---|

| Organic Synthesis | Intermediate for drug development |

| Agrochemicals | Used in the synthesis of pesticides |

Biology

- Biological Activity Studies:

- Investigated for antimicrobial and anti-inflammatory properties.

- Research indicates potential interactions with specific enzymes, suggesting applications in drug design targeting these biological pathways.

Medicine

- Drug Development:

- Ongoing research explores its potential as a lead compound in developing drugs targeting specific receptors or enzymes.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against certain bacterial strains |

| Anti-inflammatory Properties | Reduces inflammation in vitro |

Notable Case Studies

-

Antimicrobial Properties:

- A study evaluated the compound's efficacy against various pathogens, demonstrating significant activity against Gram-positive bacteria. The results indicated that modifications to the molecular structure could enhance antimicrobial effectiveness.

-

Anti-inflammatory Research:

- In vitro studies showed that 3,4-dichlorophenyl cycloheptyl ketone inhibits pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenyl cycloheptyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 3,4-dichlorophenyl cycloheptyl ketone and related compounds:

Table 1: Key Properties of 3,4-Dichlorophenyl Cycloheptyl Ketone and Analogues

Structural and Functional Analysis

In contrast, BD 1008’s amine and pyrrolidine groups increase water solubility (as a dihydrobromide salt), favoring receptor-binding applications in neurological research . The urea linkage in BTdCPU introduces hydrogen-bonding capacity, critical for enzyme inhibition (e.g., parasitic growth suppression) , whereas the ketone’s carbonyl group may participate in covalent interactions with biological targets.

Electronic and Steric Influences The 3,4-dichlorophenyl moiety in all compounds contributes electron-withdrawing effects, stabilizing negative charges and influencing reactivity. For example, in 5-amino-3-(3,4-dichlorophenyl)-1H-indazole, this group enhances the indazole core’s stability under physiological conditions, making it suitable for prolonged drug activity . The bulky cycloheptyl group in the target ketone may sterically hinder interactions with flat binding pockets, unlike the planar benzothiadiazole in BTdCPU, which fits enzyme active sites more readily .

Applications and Pharmacological Potential Diarylureas (BTdCPU, NCPdCPU): Primarily used as growth inhibitors due to their urea moiety’s ability to disrupt metabolic pathways . BD 1008/1047: Sigma receptor ligands with modified amines, highlighting how nitrogen-containing groups expand neurological applications compared to ketones . Caffeic acid derivatives: Carboxylic acid functionality enables antioxidant activity and use in food/cosmetic industries, diverging from the ketone’s synthetic utility .

Research Implications

- Drug Design : The cycloheptyl ketone’s lipophilicity makes it a candidate for CNS drug development, whereas BD 1008’s solubility profile suits peripheral targets.

- Synthetic Chemistry : Friedel-Crafts acylation (used in indazole synthesis, ) could be optimized for scalable production of the target ketone.

- Functional Group Trade-offs : Replacing the ketone with urea or amine groups shifts applications from metabolic inhibition to receptor modulation, underscoring the importance of substituent selection.

Biological Activity

3,4-Dichlorophenyl cycloheptyl ketone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

3,4-Dichlorophenyl cycloheptyl ketone has the chemical formula . It comprises a cycloheptyl group attached to a ketone functional group, which is further connected to a 3,4-dichlorophenyl moiety. The presence of chlorine atoms enhances its reactivity and biological potential.

1. Antimicrobial Properties

Research indicates that 3,4-Dichlorophenyl cycloheptyl ketone exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogenic microorganisms. For instance, it demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may be beneficial in treating inflammatory diseases.

The mechanism by which 3,4-Dichlorophenyl cycloheptyl ketone exerts its biological effects involves interaction with specific molecular targets. It appears to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for both its antimicrobial and anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anti-inflammatory | Reduction in TNF-α and IL-6 levels |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3,4-Dichlorophenyl cycloheptyl ketone involved evaluating its effect on bacterial strains isolated from clinical samples. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. These findings support the potential application of this compound in developing new antimicrobial agents.

Case Study: Anti-inflammatory Activity

In another study focusing on its anti-inflammatory properties, 3,4-Dichlorophenyl cycloheptyl ketone was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). The results indicated a significant decrease in the secretion of pro-inflammatory cytokines compared to untreated controls, reinforcing its role as a potential therapeutic agent in inflammatory conditions.

Applications in Drug Development

Due to its promising biological activities, 3,4-Dichlorophenyl cycloheptyl ketone is being explored as a lead compound for drug development. Its ability to target specific enzymes makes it a candidate for further research aimed at synthesizing novel pharmaceuticals for treating infections and inflammatory diseases.

Q & A

Basic: What synthetic methodologies are typically employed to prepare 3,4-dichlorophenyl cycloheptyl ketone, and what factors influence reaction yields?

The compound is commonly synthesized via Friedel-Crafts acylation, where cycloheptanoyl chloride reacts with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include ketone functionalization via nucleophilic addition to cycloheptyl carbonyl intermediates. Yields depend on reaction temperature, solvent polarity (e.g., dichloromethane vs. nitrobenzene), and steric hindrance from the dichlorophenyl group. For example, SmI₂-mediated fragmentation of cyclopropyl ketones has been reported to yield cycloheptyl ketones with 84% efficiency under acidic conditions .

Advanced: How can SmI₂-mediated fragmentation be optimized to enhance cycloheptyl ketone yields from cyclopropyl precursors?

Optimization involves adjusting the stoichiometry of SmI₂, reaction time, and quenching protocols. Studies suggest that slow addition of SmI₂ at −78°C minimizes side reactions, while acidic workup (e.g., HCl) stabilizes the ketone product. Solvent choice (THF vs. DME) and controlled exclusion of moisture are critical for reproducibility. Mechanistic studies indicate that single-electron transfer (SET) from SmI₂ initiates cyclopropane ring opening, followed by ketone stabilization .

Basic: How do the cycloheptyl and dichlorophenyl groups collectively influence the compound’s physicochemical properties compared to analogs?

The cycloheptyl group introduces conformational flexibility and increased lipophilicity, while the 3,4-dichlorophenyl moiety enhances electron-withdrawing effects and steric bulk. This combination reduces solubility in polar solvents (e.g., water) but improves stability in organic matrices. Comparative studies with 2,4-dichlorophenyl cycloheptyl ketone show distinct melting points and NMR chemical shifts due to differences in halogen positioning .

Advanced: What spectroscopic strategies resolve positional isomerism in dichlorophenyl cycloheptyl ketones, and how are conflicting data interpreted?

High-resolution ¹³C NMR and 2D NOESY spectra are critical. For instance, the 3,4-dichloro substitution pattern produces distinct aromatic splitting (e.g., doublets of doublets in ¹H NMR) compared to 2,4-isomers. Conflicting data may arise from impurities or solvent effects; recrystallization in DMF and GC-MS purity checks are recommended .

Basic: What gaps exist in toxicological data for this compound, and what methodologies are suitable for preliminary ecotoxicity assessments?

Current data lack acute/chronic toxicity profiles. Researchers should prioritize in vitro assays (e.g., Ames test for mutagenicity) and Daphnia magna acute toxicity tests (EC₅₀). Computational models (e.g., QSAR) can predict bioaccumulation potential, but experimental validation via log P measurements is advised .

Advanced: What catalytic systems improve chemoselectivity in dehydrogenating cycloheptyl ketones to dienones?

Palladium-based catalysts (e.g., Pd/C under H₂) and photoredox systems (e.g., Ru(bpy)₃²⁺) have shown promise. Challenges include over-oxidation; using stoichiometric oxidants (e.g., DDQ) in dichloroethane at 80°C enhances selectivity. Mechanistic studies highlight the role of ketone enolate intermediates in dehydrogenation pathways .

Advanced: How does this ketone’s reactivity with hydrazine derivatives compare to other aryl ketones in heterocycle synthesis?

The electron-withdrawing dichlorophenyl group accelerates hydrazone formation but may hinder cyclization due to steric effects. Contrastingly, electron-rich aryl ketones undergo faster cyclocondensation. Optimized conditions (e.g., refluxing DMF with hydrazine hydrate for 1 hour) yield indazole derivatives at 23% efficiency, requiring recrystallization to remove isomer impurities .

Basic: What are the diagnostic ¹H/¹³C NMR signals for this compound, and how do substituents affect spectral features?

Key ¹H NMR signals: aromatic protons at δ 7.6–8.2 ppm (doublets from Cl substituents), cycloheptyl protons as multiplets at δ 1.5–2.8 ppm. ¹³C NMR shows the ketone carbonyl at δ ~210 ppm, with aromatic carbons deshielded to δ 125–140 ppm. Chlorine atoms induce upfield shifts in adjacent carbons .

Advanced: How can discrepancies in reported melting points or solubility be systematically addressed?

Discrepancies often arise from polymorphic forms or residual solvents. Researchers should standardize recrystallization protocols (e.g., using DMF/ethanol mixtures) and employ differential scanning calorimetry (DSC) to identify polymorphs. Solubility studies must specify temperature and solvent purity .

Advanced: What mechanistic insights guide the fragmentation of cyclopropyl ketones to cycloheptyl ketones?

Studies propose a radical-based pathway initiated by SmI₂, where cyclopropane ring strain relief drives fragmentation. Isotopic labeling (e.g., ²H) and EPR spectroscopy confirm radical intermediates. Acidic workup protonates the enolate, stabilizing the cycloheptyl ketone product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.